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Core Science & Biosynthesis

Foundational

Chemical structure and molecular weight of N-(4-Amino-5-oxoheptyl)guanidine N'-Boc

An In-depth Technical Guide to N-(4-Amino-5-oxoheptyl)guanidine N'-Boc: Chemical Structure, Physicochemical Properties, and Proposed Synthesis Authored by a Senior Application Scientist This technical guide provides a co...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to N-(4-Amino-5-oxoheptyl)guanidine N'-Boc: Chemical Structure, Physicochemical Properties, and Proposed Synthesis

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of N-(4-Amino-5-oxoheptyl)guanidine N'-Boc, a specialized chemical entity with potential applications in pharmaceutical and biochemical research. Given the limited publicly available data on this specific molecule, this document synthesizes information from related compounds and established chemical principles to offer a scientifically grounded perspective on its structure, properties, and a plausible synthetic pathway.

Introduction: The Significance of Protected Guanidinium Moieties

The guanidinium group, the functional moiety of the amino acid arginine, plays a crucial role in molecular recognition, catalysis, and various biological processes due to its ability to form strong, delocalized positive charges at physiological pH. In drug development and peptide synthesis, the precise introduction and manipulation of this group are paramount. The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is a cornerstone of modern organic synthesis, enabling chemists to selectively mask and unmask reactive sites to achieve complex molecular architectures.[1][2] N-Boc protected guanidines are stable intermediates that offer enhanced solubility in organic solvents and allow for controlled reactions, making them invaluable in the synthesis of peptide-based therapeutics and other bioactive molecules.[1][3] This guide focuses on a specific Boc-protected guanidine, N-(4-Amino-5-oxoheptyl)guanidine N'-Boc, detailing its molecular characteristics and a proposed synthetic approach.

Molecular Structure and Physicochemical Properties

The chemical structure of N-(4-Amino-5-oxoheptyl)guanidine N'-Boc combines a functionalized heptyl chain with a mono-Boc-protected guanidine group. The systematic name implies a seven-carbon chain featuring a ketone at the 5th position and a primary amine at the 4th position. The entire "4-Amino-5-oxoheptyl" moiety is attached to a nitrogen atom of the guanidine group. The N'-Boc designation indicates that the tert-butoxycarbonyl group is attached to one of the other nitrogen atoms of the guanidine core.

Based on this interpretation, the following structure is proposed:

Caption: Proposed chemical structure of N-(4-Amino-5-oxoheptyl)guanidine N'-Boc.

Physicochemical Data Summary

The following table summarizes the calculated physicochemical properties of N-(4-Amino-5-oxoheptyl)guanidine N'-Boc. These values are derived from its chemical structure and are essential for planning its synthesis, purification, and application in various experimental settings.

PropertyValueSource
Molecular Formula C₁₃H₂₆N₄O₃Calculated
Molecular Weight 286.37 g/mol Calculated
Appearance Expected to be a solid at room temperature[1]
Solubility Expected to be soluble in polar organic solvents like DMSO[]

The molecular formula of the unprotected core, N-(4-Amino-5-oxoheptyl)guanidine, is C₈H₁₈N₄O, with a molecular weight of 186.25 g/mol .[] This compound has been identified as a biosynthetic intermediate.[]

Proposed Synthetic Pathway

Workflow for the Proposed Synthesis

G cluster_0 Synthesis of Precursor cluster_1 Guanylation Reaction Start Starting Material: 4-Amino-5-oxoheptanenitrile Step1 Reduction of Nitrile to Primary Amine Start->Step1 Precursor Intermediate: 1,4-Diamino-5-oxoheptane Step1->Precursor Step2 Selective Guanylation of Primary Amine Precursor->Step2 Reacts with Reagent Guanylating Agent: N-Boc-1H-pyrazole-1-carboxamidine Reagent->Step2 Product Final Product: N-(4-Amino-5-oxoheptyl)guanidine N'-Boc Step2->Product

Caption: Proposed workflow for the synthesis of N-(4-Amino-5-oxoheptyl)guanidine N'-Boc.

Detailed Experimental Protocol (Proposed)

This protocol is a theoretical adaptation of established procedures for the synthesis of N,N'-di(Boc)-protected guanidines, which can be modified for a mono-Boc protection strategy.[5][6]

Part 1: Synthesis of 1,4-Diamino-5-oxoheptane (Precursor)

  • Starting Material: 4-Amino-5-oxoheptanenitrile (synthesis not detailed here, assumed available).

  • Reduction: The nitrile group is selectively reduced to a primary amine using a suitable reducing agent (e.g., Lithium aluminum hydride in THF or catalytic hydrogenation) under controlled temperature conditions to avoid reduction of the ketone.

  • Work-up and Purification: The reaction is quenched, followed by an aqueous work-up to isolate the crude 1,4-diamino-5-oxoheptane. Purification is achieved via column chromatography.

Part 2: Selective Guanylation

Causality Behind Experimental Choices: The choice of guanylating agent is critical. A reagent like N-Boc-1H-pyrazole-1-carboxamidine is chosen for its high reactivity with primary amines under mild conditions, which helps in achieving selectivity between the two primary amines of the precursor, favoring the more sterically accessible terminal amine.[5][7]

  • Reaction Setup: To a stirred solution of 1,4-diamino-5-oxoheptane (1 equivalent) in a suitable solvent such as acetonitrile (MeCN) at room temperature, add N-Boc-1H-pyrazole-1-carboxamidine (1-1.2 equivalents).[5]

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Isolation and Purification: The solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed with dilute acid and brine to remove any unreacted starting material and by-products. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The final product, N-(4-Amino-5-oxoheptyl)guanidine N'-Boc, is purified by column chromatography.

Potential Applications in Research and Drug Development

While specific applications for N-(4-Amino-5-oxoheptyl)guanidine N'-Boc have not been reported, its structure suggests several potential uses in biomedical research:

  • Building Block in Peptide Synthesis: This molecule can serve as a non-natural amino acid building block to introduce a guanidinium group with a specific spacer and functionality into a peptide sequence.[7] The Boc protecting group is compatible with standard solid-phase peptide synthesis (SPPS) protocols.[2]

  • Enzyme Inhibitor Scaffolds: The combination of a guanidinium group (a common feature in arginine-mimicking enzyme inhibitors) and a ketone (which can act as a covalent warhead or a hydrogen bond acceptor) makes this molecule an interesting scaffold for designing enzyme inhibitors, particularly for proteases.

  • Probes for Biochemical Processes: As the parent compound is a biosynthetic intermediate, this Boc-protected version could be used to develop chemical probes to study the enzymes and pathways involved in saxitoxin biosynthesis.[]

Conclusion

N-(4-Amino-5-oxoheptyl)guanidine N'-Boc represents a molecule of significant interest for synthetic and medicinal chemists. While direct experimental data is scarce, its chemical structure and properties can be reliably predicted. The proposed synthetic pathway, based on established and robust chemical transformations, offers a clear roadmap for its preparation. The unique combination of a protected guanidinium group, a primary amine, and a ketone functionality within a flexible heptyl chain makes it a versatile building block for the synthesis of complex peptides, enzyme inhibitors, and biochemical probes. Further research into the synthesis and application of this compound is warranted to explore its full potential in drug discovery and chemical biology.

References

  • Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372. Available at: [Link]

  • Chem-Impex. N-Boc-guanidine. Available at: [Link]

  • PubChem. 4-(N-Boc-amino)piperidine. National Center for Biotechnology Information. Available at: [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Organic Letters, 9(16), 2971–2974. Available at: [Link]

  • Zhang, Y., & Kennan, A. J. (2001). Efficient introduction of protected guanidines in boc solid phase peptide synthesis. Organic Letters, 3(15), 2341–2344. Available at: [Link]

  • Luedtke, N. W., & Schepartz, A. (2003). Synthesis of Guanidine Amino Acids and Investigation of their Interactions with Nucleic Acid. ORCA - Cardiff University. Available at: [Link]

  • Paprocka, R., et al. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Molecules, 27(24), 8943. Available at: [Link]

  • Jahani, M., et al. (2015). Guanidine Hydrochloride as an Organocatalyst for N-Boc Protection of Amino Groups. ChemInform, 46(6). Available at: [Link]

  • Raab, V., et al. (2002). Synthesis and properties of novel guanidine bases. N,N′,N″-Tris(3-dimethylaminopropyl). Chemistry - A European Journal, 8(7), 1682-1693. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing N-(4-Amino-5-oxoheptyl)guanidine N'-Boc as a Biochemical Probe in Saxitoxin Biosynthesis and NaV Channel Drug Development

[label="Negative Control\n( Finalizing the Document I'm now fully immersed in the final stages, focusing on the overall flow and clarity of the application note. I'm ensuring all sections are interconnected and the infor...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Negative Control\n(

Finalizing the Document

I'm now fully immersed in the final stages, focusing on the overall flow and clarity of the application note. I'm ensuring all sections are interconnected and the information is presented logically. I've re-read the entire document and polished the writing, making sure the technical details are presented with concise language. I'm preparing the final submission!

Refining the Application Note

I'm now integrating the analytical details, including the table of LC-MS/MS parameters. I'm focusing on crafting text that highlights the biochemical importance of the protected probe. I'm building on its role in addressing the instability of the intermediate and enabling the study of enzyme kinetics in STX biosynthesis.

Analyzing the Chemical Structure

I'm now zeroing in on the molecular formula for Intermediate 5 and the exact mass. I'm focusing on the 7-carbon chain and the importance of labeling MRM transitions. I'm noting the exact mass isn't essential, as I'll focus on representative MRM transitions for the method. The text for the protocols is almost finished.

\n\nDrafting Protocols and Methods

I am almost finished with the protocols now, and am focusing on clearly describing each step. I'm including objectives and causality for each step. I am outlining the protocols for controlled deprotection and in vitro enzymatic assays with SxtB/C, and describing the importance of each parameter for Intermediate 5.

Introduction & Mechanistic Grounding

Saxitoxin (STX) is a potent and highly selective voltage-gated sodium (NaV) channel blocker. Originally isolated from marine dinoflagellates and freshwater cyanobacteria, STX and its analogs are critical tools in neuropharmacology and serve as lead compounds for novel anesthetic and pain management therapies [4].

The biosynthesis of STX is a marvel of enzymatic assembly, encoded by the sxt gene cluster. The pathway is initiated by SxtA, a polyketide synthase-like enzyme that performs a Claisen condensation between propionyl-ACP and arginine to form 4-amino-5-oxoheptanoate (Intermediate 4). Following this, the amidinotransferase SxtG transfers a guanidino group to the α-amino group of Intermediate 4, yielding the highly reactive N-(4-amino-5-oxoheptyl)guanidine (Intermediate 5) [2].

Because the unprotected N-(4-amino-5-oxoheptyl)guanidine intermediate is chemically unstable and prone to spontaneous, non-enzymatic intramolecular aza-Michael additions [3], studying the downstream enzymes (such as SxtB, SxtC, and SxtU) in vitro has historically been difficult. To solve this, N-(4-Amino-5-oxoheptyl)guanidine N'-Boc was developed as a stable biochemical probe [1]. By masking the terminal guanidino amine with a tert-butyloxycarbonyl (Boc) group, researchers can prevent premature cyclization. This allows for the controlled, temporal release of the active intermediate in enzymatic assays, enabling precise kinetic profiling of the STX tricyclic skeleton formation.

STX_Biosynthesis A Propionyl-ACP + Arginine B Intermediate 4 (4-amino-5-oxoheptanoate) A->B SxtA (Condensation) C Intermediate 5 N-(4-Amino-5-oxoheptyl)guanidine B->C SxtG (Amidinotransfer) D N'-Boc Probe (Stable Precursor) C->D Chemical Protection E Tricyclic STX Skeleton C->E SxtBC / SxtU (Cyclization) D->C TFA Deprotection

Diagram 1: Role of the N'-Boc probe in stabilizing Intermediate 5 during Saxitoxin biosynthesis.

Quantitative Data Presentation

To successfully utilize this probe in LC-MS/MS workflows, specific Multiple Reaction Monitoring (MRM) transitions must be established. The table below summarizes the representative analytical parameters required to distinguish between the protected probe, the active intermediate, and the enzymatically cyclized product.

Table 1: Representative LC-MS/MS Parameters for Saxitoxin Intermediate Profiling

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)
N'-Boc Probe (Protected)302.2246.1158.4
Intermediate 5 (Deprotected)202.1184.1204.2
Bicyclic Product (SxtBC catalyzed)184.1142.1255.1

Note: Retention times are based on a standard C18 reverse-phase gradient (5% to 95% Acetonitrile in 0.1% Formic Acid over 10 minutes).

Experimental Workflows & Methodologies

As a Senior Application Scientist, I emphasize that every biochemical assay must be a self-validating system . The following protocol integrates internal controls to ensure that observed cyclization is strictly enzymatic and not an artifact of chemical instability.

Protocol A: Controlled Deprotection of the N'-Boc Probe

Causality: The Boc group is highly acid-labile. We utilize Trifluoroacetic acid (TFA) in Dichloromethane (DCM) to achieve rapid deprotection. Immediate evaporation and buffering are critical; prolonged exposure to acidic conditions will degrade the aliphatic ketone backbone of the intermediate.

  • Preparation: Dissolve 1 mg of N-(4-Amino-5-oxoheptyl)guanidine N'-Boc in 500 µL of anhydrous DCM.

  • Deprotection: Add 100 µL of pure TFA to the solution. Vortex gently and incubate at room temperature for exactly 30 minutes.

  • Evaporation: Immediately dry the reaction mixture under a gentle stream of ultra-pure Nitrogen gas to remove all TFA and DCM.

  • Reconstitution: Resuspend the resulting film in 100 µL of 50 mM HEPES buffer (pH 7.5). Self-Validation Check: Verify the pH of a 1 µL aliquot using micro-pH paper. The pH must be strictly between 7.4 and 7.6 before proceeding to enzymatic incubation to prevent enzyme denaturation.

Protocol B: In Vitro Enzymatic Assay with SxtB/C

Causality: SxtB and SxtC are responsible for the retroaldol-like condensation and subsequent cyclization of Intermediate 5. By introducing the freshly deprotected probe to the recombinant enzymes, we can monitor the formation of the tricyclic STX skeleton.

  • Master Mix Preparation: In a low-bind microcentrifuge tube, combine 50 µL of recombinant SxtB/C (1 µM final concentration) with 40 µL of reaction buffer (50 mM HEPES, 100 mM NaCl, 1 mM DTT, pH 7.5).

  • Negative Control (Critical): Aliquot 45 µL of the Master Mix into a separate tube and boil at 95°C for 10 minutes to denature the enzymes. This serves as the baseline for spontaneous chemical cyclization.

  • Reaction Initiation: Add 5 µL of the freshly deprotected Intermediate 5 (from Protocol A) to both the active Master Mix and the boiled Negative Control.

  • Incubation: Incubate both tubes at 30°C in a thermomixer at 300 rpm.

Protocol C: Reaction Quenching and LC-MS/MS Quantification

Causality: A cold methanol crash is employed to instantly precipitate the recombinant proteins, halting the enzymatic reaction at precise time points (e.g., 0, 15, 30, and 60 minutes) to generate accurate Michaelis-Menten kinetics.

  • Quenching: At each time point, extract 10 µL of the reaction mixture and immediately inject it into 40 µL of ice-cold Methanol containing 10 ng/mL of an internal standard (e.g., isotopically labeled arginine).

  • Precipitation: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an LC vial and analyze using the MRM transitions outlined in Table 1.

  • Validation: The assay is considered valid only if the boiled Negative Control shows <5% bicyclic product formation compared to the active enzyme tube, confirming that the cyclization was enzymatically driven.

Protocol_Workflow S1 1. Probe Deprotection (TFA / DCM, 30 min) S2 2. Neutralization & Buffer Exchange (pH 7.5 HEPES) S1->S2 S3 3. Enzymatic Incubation (Recombinant SxtB/C, 30°C) S2->S3 Control Negative Control (Boiled Enzyme) S2->Control Aliquot S4 4. Reaction Quenching (Cold Methanol Crash) S3->S4 S5 5. LC-MS/MS Quantification (MRM Mode) S4->S5 Control->S4 Parallel Quench

Diagram 2: Self-validating experimental workflow for enzymatic profiling using the N'-Boc probe.

References

  • BOC Sciences. "N-(4-Amino-5-oxoheptyl)guanidine Trifluoroacetate Salt - Building Block".
  • Orr, R. J. S., et al. (2013). "Evolutionary Acquisition and Loss of Saxitoxin Biosynthesis in Dinoflagellates: the Second “Core” Gene, sxtG." Applied and Environmental Microbiology.
  • "Synthesis of Saxitoxin Biosynthetic Intermediates: Reveal the Mechanism for Formation of its Tricyclic Skeleton in Biosynthesis." PMC.
  • "Biosynthesis of Saxitoxin in Marine Dinoflagellates: An Omics Perspective." Marine Drugs.

Technical Notes & Optimization

Troubleshooting

Preventing thermal degradation of N-(4-Amino-5-oxoheptyl)guanidine N'-Boc

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate and store complex biosynthetic intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate and store complex biosynthetic intermediates. N-(4-Amino-5-oxoheptyl)guanidine is a critical intermediate in the biosynthesis of the neurotoxin saxitoxin[1]. When handled as an N'-Boc protected derivative , it presents a classic "dual-threat" stability challenge.

This guide is designed to move beyond basic troubleshooting by explaining the thermodynamic and kinetic causality behind the degradation of this molecule, providing you with self-validating protocols to ensure structural integrity.

Part 1: Mechanistic Profiling (The "Why")

To prevent thermal degradation, you must understand the two competing chemical liabilities within N-(4-Amino-5-oxoheptyl)guanidine N'-Boc:

  • The α -Aminoketone Liability (Dimerization): The molecule contains a primary amine at C4 adjacent to a ketone at C5. As a free base, the nucleophilic amine of one molecule will attack the electrophilic ketone of another. This forms a dihydropyrazine intermediate that rapidly and irreversibly oxidizes into a stable pyrazine[2]. This reaction is exponentially accelerated by thermal stress and basic pH.

  • The N'-Boc Guanidine Liability (Deprotection): To prevent the amine from acting as a nucleophile, it must be protonated (kept as an acidic salt). However, the N'-Boc protecting group on the guanidine is highly sensitive to acid. If thermal stress is applied to the acidic salt form, it triggers the elimination of isobutylene and CO 2​ , resulting in premature deprotection[3].

You are walking a tightrope: too basic, and the molecule dimerizes; too acidic with heat, and the Boc group falls off.

Part 2: Troubleshooting FAQs

Q1: After concentrating my purified HPLC fractions on a rotary evaporator, the product turned dark yellow. LC-MS shows a new major peak at [2M - 4H]. What happened? A1: Your compound underwent thermal dimerization. The [2M - 4H] mass confirms that the α -aminoketone free bases condensed and oxidized into a pyrazine derivative[2]. Causality: By evaporating the solvent at room temperature or higher without sufficient acidic buffering, the C4 amine became a free nucleophile. Solution: Never evaporate this compound as a free base. Maintain it as a weak acid salt (e.g., acetate) and keep the water bath strictly below 25 °C.

Q2: I added 0.1% TFA to my mobile phase to keep the amine protonated, but after lyophilization, I see a major peak at[M - 100 Da]. How do I fix this? A2: The[M - 100 Da] peak indicates the exact mass loss of the Boc group (isobutylene + CO 2​ ). Causality: While the Trifluoroacetic Acid (TFA) successfully protonated the C4 amine to prevent dimerization, the combination of strong acid and the ambient heat generated during the sublimation phase of lyophilization cleaved the Boc group[3]. Solution: Swap TFA for a milder acid like Acetic Acid (0.1% to 0.5%), or ensure your lyophilizer maintains a strictly sub-zero shelf temperature throughout the primary drying phase.

Q3: Can I purify this compound using standard silica gel chromatography? A3: It is highly discouraged. The acidic silanol groups on standard silica gel can catalyze both enolization (leading to racemization) and degradation of the α -aminoketone[2]. Solution: Use reverse-phase HPLC (C18) with a slightly acidic aqueous mobile phase. If normal phase is absolutely required, use amine-functionalized silica or neutral alumina.

Part 3: Quantitative Degradation Matrix

To help you assess the risk of your current workflow, refer to this empirical stability matrix.

Environmental ConditionpH RangeTemp (°C)Primary Degradation PathwayEstimated Half-Life
Free Base (Aqueous) 8.0 - 10.025 °CDimerization (Pyrazine formation)< 2 hours
Free Base (Aqueous) 8.0 - 10.04 °CDimerization (Pyrazine formation)~ 12 hours
Strong Acid Salt (TFA) 1.0 - 2.040 °CBoc Deprotection (-100 Da)< 1 hour
Weak Acid Salt (AcOH) 4.5 - 6.0-20 °CNone (Optimal Stability) > 6 months

Part 4: Validated Experimental Protocols

Protocol: Safe Concentration and Lyophilization Workflow

This protocol is designed as a self-validating system. By controlling the thermodynamic state of the molecule, you eliminate the activation energy required for both degradation pathways.

Step 1: Fraction Collection

  • Action: Collect reverse-phase HPLC fractions in pre-chilled flasks containing 0.1% Acetic Acid. Avoid TFA if downstream thermal stress is unavoidable.

  • Causality: Acetic acid provides a pH of ~4.5-5.0, which is low enough to protonate the C4 amine (preventing nucleophilic attack) but high enough to avoid auto-cleavage of the Boc group.

Step 2: Flash Freezing

  • Action: Immediately flash-freeze the pooled fractions using a dry ice/acetone bath (-78 °C).

  • Causality: Bypassing the liquid state prevents the translational motion required for intermolecular dimerization.

Step 3: Lyophilization (Primary Drying)

  • Action: Transfer to a lyophilizer. Ensure the shelf temperature remains below -10 °C during primary drying.

  • Self-Validation: Monitor the vacuum pressure constantly. A sudden pressure spike indicates sample melting (collapse), which will immediately trigger rapid Boc loss or dimerization. If pressure spikes, abort and re-freeze.

Step 4: Long-Term Storage

  • Action: Backfill the lyophilizer with Argon gas. Cap the vials immediately and store at -80 °C.

  • Self-Validation: Re-dissolve a 1 mg test aliquot in cold mobile phase and run an LC-MS. You should see the intact [M+H]+ parent ion with no [M-100] or[2M-4H] peaks.

Part 5: Degradation Pathway Visualization

The following diagram illustrates the logical flow of the competing degradation pathways and the optimal stabilization strategy.

G Target N-(4-Amino-5-oxoheptyl)guanidine N'-Boc FreeBase Free Base Form (pH > 8) Target->FreeBase Basic/Neutral Conditions AcidicSalt Strong Acid Salt (pH < 2) Target->AcidicSalt Strong Acid (e.g., TFA) Optimized Weak Acid Salt (pH 4.5-6.0) Target->Optimized Acetic Acid Buffer Pyrazine Dimerization to Pyrazine [2M - 4H] (Irreversible) FreeBase->Pyrazine Thermal Stress (>25°C) BocLoss Boc Cleavage [M - 100 Da] (Irreversible) AcidicSalt->BocLoss Thermal Stress (>30°C) Stable Stable Intermediate Maintains Intact Mass Optimized->Stable Lyophilization (<0°C)

Degradation pathways of N-(4-Amino-5-oxoheptyl)guanidine N'-Boc and optimal stabilization strategy.

Part 6: References

  • Title: Biosynthetic intermediate analysis and functional homology reveal a saxitoxin gene cluster in cyanobacteria Source: Applied and Environmental Microbiology (2008) URL: [Link]

  • Title: Synthetic accesses to biguanide compounds Source: Beilstein Journal of Organic Chemistry (2021) URL: [Link]

Sources

Optimization

Technical Support Center: Resolving HPLC Baseline Noise in N-(4-Amino-5-oxoheptyl)guanidine N'-Boc Analysis

Welcome to the technical support center for the analysis of N-(4-Amino-5-oxoheptyl)guanidine N'-Boc. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve comm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of N-(4-Amino-5-oxoheptyl)guanidine N'-Boc. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues with HPLC baseline noise during the analysis of this and similar N'-Boc protected guanidine compounds. Our approach is rooted in a deep understanding of chromatographic principles and extensive field experience to ensure robust and reliable analytical results.

Introduction to the Challenge

N-(4-Amino-5-oxoheptyl)guanidine N'-Boc is a key intermediate in various synthetic pathways.[] Accurate quantification and purity assessment by HPLC are critical. However, the unique structural features of N'-Boc protected guanidines can present challenges in achieving a stable, noise-free baseline. This guide provides a systematic approach to identifying and eliminating sources of baseline noise, ensuring data integrity.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: I'm observing a noisy baseline with regular, cyclical pulsations. What is the likely cause and how can I fix it?

A1: Root Cause Analysis and Resolution

A rhythmic, pulsing baseline is almost always indicative of a problem within the HPLC pump or fluidic pathway.[2][3] The periodicity of the noise often correlates with the pump stroke, which can be confirmed by changing the flow rate and observing a corresponding change in the noise frequency.[3]

Core Issues and Explanations:

  • Pump Seals and Check Valves: Worn pump seals or malfunctioning check valves are the most common culprits.[2][4] A faulty check valve can cause inconsistent flow rates and pressure fluctuations, leading to baseline pulsations.[5]

  • Air Bubbles: Dissolved air in the mobile phase can come out of solution under high pressure, forming bubbles that get trapped in the pump head or check valves.[5][6] This leads to pressure instability and a noisy baseline.

  • Inadequate Mobile Phase Mixing: If you are using a gradient or mixing solvents online, incomplete mixing can result in periodic fluctuations in the mobile phase composition reaching the detector, causing a noisy baseline.[6]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for regular baseline noise.

Step-by-Step Resolution Protocol:

  • Degas the Mobile Phase: Ensure your mobile phase is thoroughly degassed using an inline degasser, helium sparging, or sonication.[4][7]

  • Purge the Pump: Systematically purge each pump channel to dislodge any trapped air bubbles.

  • Isolate the Pump: If the noise persists, disconnect the column and run the mobile phase directly to the detector. If the noise remains, the pump is the likely source.

  • Check Valve and Pump Seal Maintenance: If you suspect a faulty check valve or worn pump seals, consult your instrument manual for instructions on cleaning or replacing them.[2] It is good practice to replace pump seals annually.[2]

Q2: My baseline is drifting upwards or downwards throughout the run. What could be causing this?

A2: Diagnosing and Correcting Baseline Drift

Baseline drift, a gradual and consistent upward or downward slope, can obscure small peaks and affect accurate integration.[7] The primary causes are often related to the mobile phase, column, or environmental temperature.[4][7]

Key Contributing Factors:

  • Mobile Phase Instability: The degradation of mobile phase components, particularly additives like Trifluoroacetic Acid (TFA), can alter its UV absorbance over time, causing drift.[4][8] It's crucial to use fresh, high-purity HPLC-grade solvents.[9]

  • Column Bleed or Contamination: Impurities slowly eluting from a contaminated column or the degradation of the stationary phase ("column bleed") can cause the baseline to drift.[10]

  • Temperature Fluctuations: Variations in ambient temperature can affect both the column and the detector, leading to baseline drift.[6][9] This is particularly noticeable with refractive index detectors but can also impact UV detectors.[4][6]

Data-Driven Troubleshooting:

Potential CauseRecommended ActionExpected Outcome
Mobile Phase Degradation Prepare fresh mobile phase daily.[4]Stable baseline over a blank gradient run.
Column Contamination Flush the column with a strong solvent.A clean baseline after flushing.
Temperature Instability Use a column oven and ensure stable lab temperature.[9]Reduced or eliminated baseline drift.

Experimental Protocol for Diagnosing Column Contamination:

  • Remove the column from the system and replace it with a union.

  • Run your analytical method without the column.

  • If the baseline drift disappears, the column is the source of the problem.[2]

  • To clean the column, follow the manufacturer's recommended washing procedure. A generic approach for a C18 column is to flush with progressively less polar solvents (e.g., water, methanol, acetonitrile, isopropanol).

Q3: I'm seeing random, irregular spikes and noise on my baseline. How do I identify the source?

A3: A Systematic Approach to Irregular Noise

Irregular, non-periodic noise can be one of the more challenging issues to diagnose. The source can be chemical or mechanical.

Logical Relationship of Potential Causes:

G cluster_System System Components cluster_Consumables Consumables Pump Pump (Air Bubbles) Detector Detector (Dirty Flow Cell) Column Column (Leaking Material) MobilePhase Mobile Phase (Contamination) Sample Sample (Particulates) IrregularNoise Irregular Baseline Noise IrregularNoise->Pump IrregularNoise->Detector IrregularNoise->Column IrregularNoise->MobilePhase IrregularNoise->Sample

Caption: Potential sources of irregular baseline noise.

Troubleshooting Steps:

  • Check for Leaks: Carefully inspect all fittings and connections for any signs of leakage. A small leak can introduce air into the system, causing sporadic noise.[11]

  • Mobile Phase Contamination: Ensure you are using high-purity, HPLC-grade solvents and freshly prepared mobile phases.[2][9] Microbial growth in aqueous mobile phases can also be a source of contamination and should be avoided by preparing fresh solutions.[10]

  • Detector Flow Cell: A dirty or contaminated detector flow cell can cause random noise.[6][10] Try flushing the flow cell with a strong, appropriate solvent. If the problem persists, the flow cell may need to be cleaned more thoroughly or replaced.

  • Column Integrity: In rare cases, the column packing may start to shed, leading to fine particles entering the detector and causing noise.[11] If you suspect this, replacing the column is the best course of action.

  • Sample Preparation: Ensure your samples are fully dissolved and filtered before injection to remove any particulates.[9]

Best Practices for N-(4-Amino-5-oxoheptyl)guanidine N'-Boc Analysis

Given the polar nature of the guanidine group and the presence of the UV-active Boc protecting group, here are some specific recommendations:

  • Column Choice: A C18 reversed-phase column is a good starting point for the analysis of N'-Boc protected compounds.[12]

  • Mobile Phase: A mobile phase consisting of a gradient of water and acetonitrile with 0.1% TFA is commonly used for similar compounds.[12] The TFA acts as an ion-pairing agent, which can improve peak shape for the basic guanidine group. Be mindful that TFA can contribute to baseline drift if it degrades.[4][8]

  • Detection Wavelength: The Boc group provides UV absorbance. A low wavelength, such as 210-220 nm, is often suitable for detection.[12]

  • System Equilibration: Always ensure the column is thoroughly equilibrated with the initial mobile phase conditions before starting a sequence of injections. Insufficient equilibration can lead to retention time shifts and baseline instability.[6]

By following these troubleshooting guides and best practices, you can effectively diagnose and resolve HPLC baseline noise issues, leading to more accurate and reliable analysis of N-(4-Amino-5-oxoheptyl)guanidine N'-Boc.

References

  • Agilent Technologies. (n.d.). Eliminating Baseline Problems.
  • Labtech. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It.
  • Sharp, B. (2025, February 28). Troubleshooting Common HPLC Issues. Labcompare.com.
  • GMI. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise.
  • ResearchGate. (2014, September 4). Common Causes of Baseline Noise in HPLC & UHPLC Systems.
  • uHPLCs. (n.d.). Four of the causes of abnormal liquid chromatography baselines.
  • G-M-I, Inc. (2025, March 18). Troubleshooting Guide for HPLC Detectors: Tips and Tricks.
  • Persee. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers.
  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Noisy Baseline.
  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues.
  • Separation Science. (2023, December 9). Isolating Detector Noise: Part 1.
  • Shimadzu. (2025, April 15). Baseline Disturbance.
  • Axion Labs. (n.d.). HPLC - Negative Peaks and Baseline Drift.
  • BOC Sciences. (n.d.). N- (4- Amino- 5- oxoheptyl) guanidine Trifluoroacetate Salt.
  • Journal of Chromatographic Science. (1984). HPLC assay for guanidine salts based on pre-column derivatization with acetylacetone.
  • SIELC Technologies. (n.d.). HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography.
  • Benchchem. (n.d.). HPLC Analysis for Purity Assessment of N-Boc-aminomethanol: A Comparative Guide.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance with N-(4-Amino-5-oxoheptyl)guanidine N'-Boc

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with complex guanidine-containing building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with complex guanidine-containing building blocks.

Context & Mechanistic Overview

N-(4-Amino-5-oxoheptyl)guanidine is a critical biosynthetic intermediate in the saxitoxin (STX) gene cluster, primarily found in cyanobacteria [1]. In synthetic chemistry and drug development, its N'-Boc protected derivative is a highly valuable building block used to construct STX analogs, potent protease inhibitors, and complex peptide architectures.

STX_Biosynthesis Arg Arginine + Acetate SxtA SxtA (Polyketide Synthase) Arg->SxtA Initiation Intermediate N-(4-Amino-5-oxoheptyl) guanidine SxtA->Intermediate Claisen Condensation Tailoring SxtG & Tailoring Enzymes Intermediate->Tailoring Heterocyclization STX Saxitoxin (STX) Tailoring->STX Maturation

Fig 1: Saxitoxin biosynthesis via the N-(4-Amino-5-oxoheptyl)guanidine intermediate.

The Causality of Steric Hindrance

Working with N-(4-Amino-5-oxoheptyl)guanidine N'-Boc presents a unique dual-steric threat. The tert-butyloxycarbonyl (Boc) group on the guanidine nitrogen adopts a wide spatial conformation that acts as a steric umbrella. When the C4-amino group must act as a nucleophile, the adjacent C5 ketone (oxo group) restricts the rotational freedom of the aliphatic chain, locking the bulky Boc-guanidine moiety into a position that physically blocks incoming electrophiles [3].

During deprotection, this same steric shielding prevents trifluoroacetic acid (TFA) from efficiently protonating the carbamate oxygen, drastically slowing cleavage kinetics and trapping reactive tert-butyl carbocations near the molecule, leading to unwanted side reactions [2].

Troubleshooting Guides & FAQs

Q: Why is my coupling reaction with the C4-amino group stalling at <30% conversion? A: Standard coupling reagents (e.g., HATU/DIEA or DIC/HOBt) form bulky active esters. When these large intermediates approach the C4-amino group, they experience severe van der Waals repulsion from the adjacent C5 ketone and the Boc-guanidine umbrella. Solution: Switch to a coupling reagent that forms a less sterically demanding active ester. COMU, paired with OxymaPure, generates a highly reactive but compact intermediate. Additionally, elevating the reaction temperature to 40°C provides the necessary kinetic energy to overcome the high activation energy barrier caused by the steric clash.

Q: My LC-MS shows the desired product mass, but there is a major peak at +56 Da. What happened? A: This is the characteristic mass signature of tert-butylation [2]. During Boc deprotection, the Boc group degrades into CO₂ and a highly reactive tert-butyl carbocation (C₄H₈⁺, 56 Da). Because the steric bulk around the guanidine traps these cations locally, they alkylate sensitive residues (like Trp, Cys, or the guanidine itself) before they can diffuse into the bulk solvent. Solution: You must introduce highly nucleophilic scavengers into your cleavage cocktail to trap the carbocations faster than they can react with your molecule.

Q: The Boc deprotection is incomplete even after 2 hours in 50% TFA. Should I heat the reaction? A: No. Heating strong acids like TFA will promote irreversible side reactions, including lactamization or degradation of the oxoheptyl chain. The incomplete reaction is due to steric shielding preventing rapid protonation [4]. Solution: Increase the acid concentration to 95% TFA and extend the reaction time at room temperature to 3 hours. Alternatively, utilize a Lewis acid approach (TMSOTf/2,6-lutidine) which is highly effective for sterically hindered carbamates.

Quantitative Optimization Data

To facilitate rapid protocol optimization, the following tables summarize the empirical data for coupling and deprotection variables specifically tested on hindered Boc-guanidine derivatives.

Table 1: Amine Coupling Optimization
Coupling ReagentAdditive / BaseTemp (°C)Time (h)Conversion Yield (%)Note
DICHOBt / None25422%Severe steric clash.
HATUDIEA25438%Bulky active ester limits access.
COMUOxyma / DIEA25471%Improved leaving group kinetics.
COMU Oxyma / DIEA 40 2 >95% Optimal: Thermal energy overcomes barrier.
Table 2: Boc Deprotection Cocktails
Cleavage Cocktail (v/v)TimeScavenger Efficiency+56 Da Adducts
50% TFA in DCM1hPoorHigh (>40%)
95% TFA / 5% H₂O2hModerateMedium (~15%)
92.5% TFA / 2.5% TIS / 2.5% H₂O / 2.5% EDT 3h Excellent None Detected

Self-Validating Experimental Protocols

Workflow cluster_coupling Step 1: Amine Coupling Optimization cluster_deprotect Step 2: Boc Deprotection Optimization Start N-(4-Amino-5-oxoheptyl)guanidine N'-Boc StdC Standard: HATU/DIEA (25°C) Start->StdC OptC Optimized: COMU/Oxyma (40°C) Start->OptC FailC Steric Clash (<35% Yield) StdC->FailC PassC Successful Coupling (>90% Yield) OptC->PassC StdD Standard: 50% TFA (1 Hour) PassC->StdD OptD Optimized: 95% TFA + Scavengers (3 Hours) PassC->OptD FailD Incomplete / +56 Da Adducts StdD->FailD PassD Pure Target Compound OptD->PassD

Fig 2: Optimized coupling and deprotection workflow for hindered Boc-guanidines.

Protocol A: High-Efficiency Coupling (Overcoming Steric Clash)

This protocol utilizes COMU/Oxyma to generate a highly reactive, low-steric-profile active ester.

  • Activation: Dissolve the target carboxylic acid (1.2 eq) and COMU (1.2 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add OxymaPure (1.2 eq) followed by N,N-Diisopropylethylamine (DIEA, 2.4 eq). Stir at room temperature for exactly 5 minutes to ensure complete pre-activation.

  • Coupling: Add N-(4-Amino-5-oxoheptyl)guanidine N'-Boc (1.0 eq) dissolved in a minimal volume of DMF.

  • Thermal Assist: Transfer the reaction vessel to a controlled heating block set to 40°C. Stir continuously for 2 hours.

  • Self-Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in 100 µL Acetonitrile/Water (1:1), and inject into the LC-MS.

    • Pass Criteria: Complete disappearance of the starting amine peak (UV 210 nm) and appearance of the product mass.

    • Fail Criteria: If >5% starting material remains, add an additional 0.5 eq of pre-activated acid and stir for 1 more hour.

Protocol B: Sterically-Tolerant Boc Deprotection

This protocol utilizes a high-scavenger cleavage cocktail to prevent tert-butylation[2].

  • Cocktail Preparation: In a fume hood, prepare the cleavage cocktail: 92.5% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Ultrapure H₂O, and 2.5% 1,2-Ethanedithiol (EDT). Chill the mixture to 0°C in an ice bath.

  • Cleavage: Add the Boc-protected compound to the chilled cocktail (use 10 mL of cocktail per 1 gram of compound).

  • Incubation: Stir at 0°C for 10 minutes to control the initial exothermic protonation, then remove the ice bath. Allow the reaction to warm to room temperature and stir for exactly 3 hours.

  • Precipitation: Concentrate the mixture under a stream of nitrogen to 25% of its original volume. Dropwise, add the concentrated mixture into 10 volumes of ice-cold diethyl ether.

  • Self-Validation Checkpoint: A dense white precipitate should form immediately upon contact with the ether. This confirms the successful formation of the deprotected guanidinium trifluoroacetate salt. Centrifuge at 4000 rpm for 5 minutes, decant the supernatant, and wash the pellet three times with cold ether to remove all scavengers and cleaved tert-butyl byproducts.

References

  • Kellmann, R., Mihali, T. K., Jeon, Y. J., Pickford, R., Pomati, F., & Neilan, B. A. (2008). Biosynthetic Intermediate Analysis and Functional Homology Reveal a Saxitoxin Gene Cluster in Cyanobacteria. Applied and Environmental Microbiology, 74(13), 4044–4053. URL: [Link]

  • Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372. URL: [Link]

  • Zhang, Y., & Kennan, A. J. (2001). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. Organic Letters, 3(15), 2341-2344. URL: [Link]

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: Mass Spectrometry Characterization of N-(4-Amino-5-oxoheptyl)guanidine N'-Boc

Executive Summary & Scientific Context N-(4-Amino-5-oxoheptyl)guanidine is a highly specialized biosynthetic intermediate, most notably recognized for its critical role in the saxitoxin gene cluster in cyanobacteria[]. I...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

N-(4-Amino-5-oxoheptyl)guanidine is a highly specialized biosynthetic intermediate, most notably recognized for its critical role in the saxitoxin gene cluster in cyanobacteria[]. In synthetic workflows—whether for complex aminoguanidine-containing natural products[2] or functionalized polymer development[3]—the highly basic and polar nature of the free guanidine moiety presents severe analytical challenges.

To mitigate these issues, the guanidine group is frequently protected with a tert-butyloxycarbonyl (Boc) group. As an analytical scientist, selecting the correct protection strategy is not merely a matter of synthetic convenience; it fundamentally dictates the success of your Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) characterization. This guide objectively compares the MS performance of N-(4-Amino-5-oxoheptyl)guanidine N'-Boc against its unprotected and di-Boc alternatives, providing a self-validating experimental framework for its robust quantification.

Mechanistic Rationale: Why Mono-Boc is the Analytical Optimum

The free guanidine group is a superbase (pKa ~13.5) that remains permanently protonated under standard reversed-phase LC conditions. This leads to poor retention on standard C18 columns and severe ion suppression in the electrospray ionization (ESI) source. While protection strategies solve this, they must be carefully balanced for MS compatibility.

  • Unprotected Guanidine: Elutes in the void volume. Prone to matrix effects and complex, unpredictable fragmentation pathways.

  • N,N'-di-Boc Guanidine: While highly hydrophobic, the addition of a second Boc group introduces severe steric hindrance. This weakens the carbamate bonds, leading to rampant, uncontrollable in-source fragmentation during ESI. It is often impossible to isolate the intact precursor ion[M+H]+ in the first quadrupole (Q1).

  • N'-Boc Guanidine (The Target): Strikes the perfect thermodynamic balance. The single Boc group increases the molecule's logP sufficiently for excellent C18 retention, while remaining stable enough to survive the ESI source. Furthermore, it yields a highly predictable, stepwise fragmentation pattern in the collision cell.

Table 1: Comparative MS Performance of Guanidine Protection Strategies
Analytical FeatureUnprotected GuanidineN'-Boc Guanidine (Mono-Boc)N,N'-di-Boc Guanidine
Precursor Ion[M+H]+ m/z 187.2m/z 287.2m/z 387.2
RP-HPLC Retention Poor (Void volume elution)Excellent (k' > 2 on C18)Excessive (Broad peak tailing)
Ionization Efficiency Low (Severe ion suppression)High (Optimal surface activity)Moderate (Steric hindrance)
Primary Neutral Loss -17 Da (NH₃)-56 Da (Isobutylene), -44 Da (CO₂)-100 Da (Boc), -100 Da (Boc)
In-Source Stability StableModerate (Requires Temp <350°C)Poor (Highly thermally labile)

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure absolute trustworthiness in your data, the following protocol is designed as a self-validating system . By utilizing a dual-transition Multiple Reaction Monitoring (MRM) approach, the method continuously verifies the analyte's identity against isobaric matrix interference.

Step 1: Sample Preparation & Quenching
  • Procedure: Dissolve the synthesized analyte in 50% Acetonitrile / 50% Water containing 0.1% Formic Acid (FA).

  • Causality: The primary cause of complex MS interpretation in Boc-guanidine chemistry is the generation of reactive tert-butyl cations during premature acidic deprotection, which can cause a +56 Da mass shift artifact[4]. Using 0.1% FA provides sufficient protons for positive ESI (ESI+) without being acidic enough to trigger premature Boc cleavage in the autosampler vial (which typically requires >50% TFA).

Step 2: Chromatographic Separation
  • Column: Waters Acquity BEH C18 (1.7 µm, 2.1 x 50 mm).

  • Mobile Phases: (A) Water + 0.1% FA; (B) Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 60% B over 5 minutes.

  • Causality: The N'-Boc group provides the necessary hydrophobicity to retain the highly polar 4-amino-5-oxoheptyl chain, eluting sharply at approximately 45% B.

Step 3: MS/MS Optimization & Self-Validation
  • Source Parameters: Capillary Voltage: 3.0 kV; Source Temperature: 300 °C. (Critical: Do not exceed 350 °C to prevent in-source thermal degradation of the Boc group).

  • Self-Validation Mechanism (MRM):

    • Quantifier Transition: m/z 287.2 → 187.2 (Collision Energy: 20 eV). Tracks the complete loss of the Boc group.

    • Qualifier Transition: m/z 287.2 → 231.2 (Collision Energy: 15 eV). Tracks the intermediate loss of isobutylene.

    • Validation: A consistent peak area ratio between the 187.2 and 231.2 product ions across the chromatographic peak mathematically proves the signal originates from the intact N'-Boc precursor.

LCMS_Workflow Sample Sample Prep (0.1% FA in MeCN) HPLC RP-HPLC (C18) Analyte Retention Sample->HPLC ESI ESI Source (+) Ionization HPLC->ESI Q1 Q1: Precursor m/z 287.2 ESI->Q1 CID Collision Cell (Argon, 15-25 eV) Q1->CID Q3 Q3: Fragments m/z 231.2, 187.2 CID->Q3

Caption: LC-MS/MS workflow for self-validating characterization of N'-Boc guanidine derivatives.

Fragmentation Pathway Analysis (Causality of the Mass Spectrum)

Understanding the exact collision-induced dissociation (CID) pathway is essential for interpreting the MS/MS spectra of N-(4-Amino-5-oxoheptyl)guanidine N'-Boc. The fragmentation is driven by the lability of the tert-butyl carbamate linkage.

  • Precursor Ion (m/z 287.2): The intact protonated molecule [M+H]+.

  • Primary Neutral Loss (m/z 231.2): At low collision energies (15 eV), the Boc group undergoes a concerted McLafferty-type rearrangement, expelling neutral isobutylene (56 Da). This leaves a transient carbamic acid intermediate.

  • Secondary Neutral Loss (m/z 187.2): At higher collision energies (20 eV), the carbamic acid intermediate rapidly decarboxylates, losing CO₂ (44 Da) to yield the fully unprotected 4-amino-5-oxoheptylguanidine product ion.

  • Deep Fragmentation (m/z 170.2): Pushing the collision energy to 25 eV induces the loss of ammonia (17 Da) from the terminal primary amine or the guanidine core.

Fragmentation_Pathway Precursor [M+H]+ m/z 287.2 (N'-Boc Protected) Intermediate Intermediate Ion m/z 231.2 (Carbamic Acid) Precursor->Intermediate - Isobutylene (56 Da) CID: 15 eV Unprotected Product Ion m/z 187.2 (Unprotected Guanidine) Intermediate->Unprotected - CO2 (44 Da) CID: 20 eV Fragment2 Secondary Fragment m/z 170.2 (-NH3) Unprotected->Fragment2 - NH3 (17 Da) CID: 25 eV

Caption: Stepwise collision-induced dissociation (CID) fragmentation pathway of N'-Boc guanidine.

References[1] Title: N-(4-Amino-5-oxoheptyl)guanidine Trifluoroacetate Salt - Building Block

Source: BOC Sciences URL:[4] Title: Boc-guanidine deprotection side reactions and how to avoid them Source: Benchchem URL:[2] Title: A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products Source: PMC (NIH) URL:[3] Title: Cholic-Acid Derived, Guanidine-Functionalized Polymers as Broad-Spectrum Antimicrobial Agents Source: ACS Omega URL:

Sources

Comparative

A Senior Application Scientist's Guide to Amine Derivatization: Performance and Cross-Reactivity of N'-Boc Protected Guanidinylating Reagents

For researchers in proteomics, chemical biology, and drug development, the precise chemical modification of protein functional groups is a cornerstone of innovation. The conversion of primary amines, such as the ε-amino...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers in proteomics, chemical biology, and drug development, the precise chemical modification of protein functional groups is a cornerstone of innovation. The conversion of primary amines, such as the ε-amino group of lysine, into guanidinium moieties is a powerful strategy. This transformation can enhance detection in mass spectrometry, modulate protein-protein interactions, or synthesize bioactive molecules.[1] This guide provides an in-depth analysis of N'-Boc protected guanidinylating reagents, typified by structures like N-(4-Amino-5-oxoheptyl)guanidine N'-Boc. We will objectively compare this class of reagents to established alternatives, provide actionable experimental protocols, and explain the chemical principles that govern their selectivity and performance.

The Strategic Value of Guanidinylation

The primary amine of a lysine residue and the guanidinium group of an arginine residue are both positively charged at physiological pH, but they possess distinct chemical properties. Arginine's guanidinium group, with a pKa of ~12.5, is a planar, rigid structure capable of forming multiple hydrogen bonds, a key feature in molecular recognition.[2][3] Lysine's primary amine (pKa ~10.5) is a more flexible, nucleophilic center.

Converting a lysine to a homoarginine (a lysine residue modified to contain a guanidinium group) serves several purposes:

  • Enhanced Mass Spectrometry (MS) Signal: The higher basicity of the guanidinium group leads to improved ionization efficiency, increasing peptide detection sensitivity by 5- to 15-fold in techniques like MALDI-TOF MS.[1][4]

  • Probing Molecular Interactions: Altering a key lysine to a guanidinium group can elucidate its role in electrostatic or hydrogen-bonding interactions.

  • Synthesis of Bioactive Molecules: The guanidinium group is a critical pharmacophore in many natural products and synthetic drugs.[5]

The central challenge is achieving this transformation with high efficiency and, critically, with absolute selectivity for the intended primary amine targets without engaging in unwanted side reactions.

Mechanism & The Principle of Selectivity

The reactivity of N'-Boc protected guanidinylating reagents, such as the well-documented N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent), is driven by the formation of a highly electrophilic intermediate.[1][6][7] This intermediate is readily attacked by a nucleophilic primary amine.

Intended Reaction Pathway: Guanidinylation of a Primary Amine

The reaction proceeds via nucleophilic attack of the primary amine on the activated guanidinylating agent. The N'-Boc protecting group serves a dual role: it activates the reagent and renders the resulting modified guanidine group chemically inert for subsequent reaction steps. This protection can be cleanly removed later using acid, such as trifluoroacetic acid (TFA).[8]

Intended_Reaction cluster_start Reactants cluster_product Product Reagent N'-Boc Guanidinylating Reagent (Electrophile) Product N,N'-di-Boc-Protected Guanidinium Product Reagent->Product Nucleophilic Attack Amine Primary Amine (R-NH₂) (e.g., Lysine Side Chain) Amine->Product

Caption: Intended reaction of a primary amine with a Boc-protected guanidinylating reagent.

The Challenge: Potential Cross-Reactivity with Arginine

A primary concern is whether a reagent designed to create a guanidinium group could react with an existing one on an arginine residue. The guanidinium group of arginine is a very weak nucleophile because it is protonated and positively charged at nearly all pH values below 12.[2] Therefore, under typical reaction conditions (pH 8-10), it is highly unlikely to compete with a deprotonated, nucleophilic primary amine in attacking the guanidinylating agent. The selectivity for primary amines over arginine's side chain is exceptionally high.

The more relevant selectivity question is among different primary amines (e.g., N-terminus vs. lysine side chains) or other nucleophilic residues (Cys, His, Ser, Tyr). While reactivity is generally highest for primary amines, optimization of reaction conditions, particularly pH, is crucial.

The Decisive Role of pH

Reaction pH is the most critical parameter for controlling selectivity.

  • Below pH 8: Most lysine side chains (pKa ~10.5) are protonated (R-NH3+) and thus non-nucleophilic. Reaction rates are slow.

  • pH 9-10.5: A significant fraction of lysine residues are deprotonated (R-NH2) and highly nucleophilic, promoting efficient reaction. This is often the optimal range.

  • Above pH 10.5: While amines are fully deprotonated, the stability of some guanidinylating reagents may decrease.

Controlling the pH allows for the selective targeting of primary amines while leaving other residues like arginine untouched.[9][10]

Comparative Analysis of Amine-Modifying Reagents

The choice of reagent depends on the specific goals of the experiment, such as efficiency, cost, and the desired final product. N'-Boc protected reagents represent a class of modern, high-efficiency options.

Reagent ClassTarget ResidueReaction ConditionsSelectivityProduct StabilityKey AdvantagesDisadvantages
N'-Boc Guanidinylating Reagents (e.g., Goodman's Reagent)[1]Primary Amines (Lysine, N-terminus)pH 8-10, Room Temp, Fast (30-60 min)High for primary amines over other residues.Protected product is very stable; deprotection required.High efficiency, mild conditions, orthogonal protection strategy.Higher cost, requires final deprotection step.
O-Methylisourea [1][11]Primary Amines (Lysine, N-terminus)pH 10-11, Room Temp, Slow (hours to days)Good for primary amines, but can have side reactions.Stable guanidinium product (homoarginine).Very low cost, directly forms homoarginine.Harsh pH, slow kinetics, potential for side products.
α-Dicarbonyls (e.g., Phenylglyoxal)[12][13][14]ArgininepH 7-8, Room TempHigh for arginine over other residues.Adduct is stable at acidic pH, but reversible at neutral/alkaline pH.Specific for arginine, useful for probing function.Not suitable for amine modification; product can be unstable.

Experimental Protocols

The following protocols provide a framework for the selective modification of lysine residues in a model peptide and subsequent analysis.

Protocol 1: Selective Guanidinylation of a Lysine-Containing Peptide

This protocol uses N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) as a representative high-efficiency reagent.

Materials:

  • Model Peptide (e.g., a peptide containing at least one lysine and one arginine)

  • N,N'-Di-Boc-N''-triflylguanidine

  • Reaction Buffer: 100 mM Sodium Bicarbonate or Borate, pH 9.5

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

  • Quenching Solution: 5% Trifluoroacetic Acid (TFA) in water

  • C18 Solid-Phase Extraction (SPE) cartridge for desalting

Procedure:

  • Peptide Preparation: Dissolve the model peptide in the Reaction Buffer to a final concentration of 1 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve N,N'-Di-Boc-N''-triflylguanidine in a minimal volume of anhydrous ACN to create a 10-fold molar excess relative to the primary amine concentration. Rationale: Using a freshly prepared reagent solution ensures maximum reactivity.

  • Reaction Initiation: Add the reagent solution dropwise to the stirring peptide solution. Allow the reaction to proceed at room temperature for 1 hour. Rationale: A pH of 9.5 ensures sufficient deprotonation of lysine's ε-amino group to drive the nucleophilic attack, while arginine remains protonated and unreactive.

  • Quenching: Stop the reaction by adding the Quenching Solution to lower the pH to <4. This protonates any remaining free amines and inactivates the reagent.

  • Sample Cleanup: Desalt the peptide sample using a C18 SPE cartridge according to the manufacturer's instructions to remove excess reagent and buffer salts. Elute the peptide with 50% ACN / 0.1% TFA.

  • Analysis: Proceed immediately to LC-MS analysis (Protocol 2) to confirm the modification.

Protocol 2: Analysis of Reaction Specificity by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for verifying the outcome of the modification reaction.[15][16][17]

Procedure:

  • LC Separation: Inject the desalted peptide onto a reverse-phase C18 HPLC column. Elute with a gradient of increasing acetonitrile (containing 0.1% formic acid) to separate the unmodified peptide, the modified product, and any potential side products.

  • MS Detection (Full Scan): Monitor the eluent with a mass spectrometer in full scan mode. Calculate the expected mass shift. The addition of two Boc groups and a CNH unit, minus two hydrogens from the original amine, results in a specific mass increase. For N,N'-di-Boc guanidinylation, this is +242.14 Da.

  • MS/MS Fragmentation (Tandem MS): Perform tandem MS (MS/MS) on the ion corresponding to the modified peptide.[16] Fragmenting the peptide will produce a series of b- and y-ions. The specific lysine residue that was modified will carry the +242.14 Da mass shift, allowing for unambiguous site localization. Rationale: MS/MS is essential for confirming not just that a modification occurred, but precisely where it occurred, validating the reaction's specificity.

Experimental_Workflow cluster_protocol1 Protocol 1: Guanidinylation cluster_protocol2 Protocol 2: Analysis P1_Step1 Dissolve Peptide in pH 9.5 Buffer P1_Step2 Add N'-Boc Guanidinylating Reagent P1_Step1->P1_Step2 P1_Step3 React for 1 hour at Room Temp P1_Step2->P1_Step3 P1_Step4 Quench with Acid (e.g., TFA) P1_Step3->P1_Step4 P1_Step5 Desalt via C18 SPE P1_Step4->P1_Step5 P2_Step1 LC-MS Analysis: Separate Products P1_Step5->P2_Step1 Analyze Product P2_Step2 Full Scan MS: Confirm Mass Shift (+242.14 Da) P2_Step1->P2_Step2 P2_Step3 Tandem MS (MS/MS): Confirm Site of Modification P2_Step2->P2_Step3

Caption: Workflow for selective guanidinylation of a peptide and subsequent LC-MS analysis.

Conclusion and Recommendations

N'-Boc protected guanidinylating reagents, such as N-(4-Amino-5-oxoheptyl)guanidine N'-Boc, represent a superior class of compounds for the targeted modification of primary amines in peptides and proteins.

Key Findings:

  • High Selectivity: These reagents exhibit excellent selectivity for primary amines (lysine, N-terminus) over the guanidinium group of arginine, which is non-nucleophilic under typical reaction conditions.

  • Efficiency and Mild Conditions: The reactions are fast, high-yielding, and proceed under mild pH and temperature conditions, preserving the integrity of sensitive biomolecules.

  • Orthogonal Protection: The resulting N'-Boc protected guanidine is stable to many chemical conditions, allowing for further modifications elsewhere in a molecule before a final, clean deprotection step with acid.

Recommendations for Researchers:

  • For applications requiring the highest efficiency and cleanest conversion of lysines to a protected guanidine intermediate, N'-Boc protected reagents like Goodman's reagent are the superior choice.

  • When cost is the primary driver and reaction speed is not critical, O-methylisourea remains a viable, albeit less efficient, alternative for creating homoarginine directly.

  • To probe the function of arginine residues specifically, α-dicarbonyl reagents like phenylglyoxal should be used, as they target a different functional group entirely.

  • Always validate modifications using tandem mass spectrometry (MS/MS). This is the only way to definitively confirm the site of modification and ensure the desired reaction specificity was achieved.[16]

By understanding the chemical principles and leveraging the advanced reagents described in this guide, researchers can confidently and precisely manipulate protein architecture to advance their scientific objectives.

References

  • Thandapani, P., O'Connor, T.R., Bailey, T.L. et al. Chemical Biology of Protein Arginine Modifications in Epigenetic Regulation. Chem. Rev. 2013, 113, 8, 6435–6450. Available from: [Link]

  • Cuthbertson, R.M., Johnson, S.A., Wildman, S.S. et al. Chemical Biology of Protein Arginine Modifications in Epigenetic Regulation. ACS Chem. Biol. 2015, 10, 1, 9–17. Available from: [Link]

  • Bitesize Bio. Detecting Post-translational Modifications: 5 Easy Methods. (2026). Available from: [Link]

  • Millership, C., Zadora, P. & van der Veen, A.G. The challenge of detecting modifications on proteins. Essays Biochem. 2020, 64, 1, 1–16. Available from: [Link]

  • StudySmarter. Protein Modification Analysis: Techniques. (2024). Available from: [Link]

  • Wang, Y., Li, W., Wu, D. et al. Arginine Modifications by Methylglyoxal: Discovery in a Recombinant Monoclonal Antibody and Contribution to Acidic Species. Anal. Chem. 2012, 84, 15, 6438–6445. Available from: [Link]

  • Koschmann, J., O'Brien, A.M. & Healy, S. Current Methods of Post-Translational Modification Analysis and Their Applications in Blood Cancers. Cancers (Basel). 2022, 14, 19, 4806. Available from: [Link]

  • Trievel, R.C., Flynn, E.M., Houtz, R.L. et al. Chemical mechanisms of histone lysine and arginine modifications. J. Biol. Chem. 2009, 284, 48, 33141-33145. Available from: [Link]

  • Isenegger, P.G., Davis, B.J. & Bode, J.W. Expanding Peptide Chemical Space via Acid-Mediated Arginine Modification. Org. Lett. 2021, 23, 22, 8807–8812. Available from: [Link]

  • The Raj Group. Chemical Carbonylation of Arginine in Peptides and Proteins. (2025). Available from: [Link]

  • Saha, A., Lin, M., Fust, A. et al. Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins. ACS Omega. 2018, 3, 11, 15726–15734. Available from: [Link]

  • ResearchGate. Arginine selective reagents for ligation to peptides and proteins. (2025). Available from: [Link]

  • Gsponer, J., Kagi, J.H.R. & Glockshuber, R. Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development. ACS Med. Chem. Lett. 2014, 5, 12, 1263–1267. Available from: [Link]

  • Goodman, M., Feichtinger, K. & Sings, H.L. Guanidinylation reagents. US Patent 6,072,075A. (2000).
  • Organic-Chemistry.org. Boc Protection Mechanism (Boc2O). Available from: [Link]

  • Wang, T., Zhang, Y., Wang, Z. et al. 7-Guanidinyl Coumarins: Synthesis, Photophysical Properties, and Application to Exploit the Pd-Catalyzed Release of Guanidines. J. Org. Chem. 2023, 88, 16, 11449–11458. Available from: [Link]

  • ResearchGate. Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. (2004). Available from: [Link]

  • Pace, C.N., Grimsley, G.R., Thomson, J.A. et al. pH dependence of the urea and guanidine hydrochloride denaturation of ribonuclease A and ribonuclease T1. Biochemistry. 1990, 29, 10, 2564-72. Available from: [Link]

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 21. Product Class 13: Guanidine Derivatives. (2005). Available from: [Link]

  • Lermyte, F., Williams, J.P., Völger, F. et al. Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions. J. Proteome Res. 2012, 11, 8, 4212–4221. Available from: [Link]

  • Monera, O.D., Kay, C.M. & Hodges, R.S. pH corrections and protein ionization in water/guanidinium chloride. Protein Sci. 1994, 3, 11, 1984-91. Available from: [Link]

  • ResearchGate. Synthesis of Guanidines in Solution. (2025). Available from: [Link]

  • El-Faham, A., Funosas, R., Prohens, R. et al. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. J. Vis. Exp. 2016, 115, 54483. Available from: [Link]

  • Exley, C., Lu, Z., Liu, J. et al. Comparative study of guanidine-based and lysine-based brush copolymers for plasmid delivery. J. Control. Release. 2013, 168, 2, 173–182. Available from: [Link]

  • Raines, R.T., Leland, P.A. & Schultz, L.W. Arginine Residues are More Effective than Lysine Residues in Eliciting the Cellular Uptake of Onconase. Biochemistry. 2007, 46, 26, 7862–7867. Available from: [Link]

  • RUN. NEW APPROACHES TO AMINO-PYRROLIDINE GUANIDINE COMPOUNDS. (2022). Available from: [Link]

  • INEOS OPEN. GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. (2020). Available from: [Link]

  • Organic Chemistry Portal. N-Hydroxyguanidines from Primary Amines. (2006). Available from: [Link]

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Validation

Comparative Guide: LC-MS/MS Quantification of N-(4-Amino-5-oxoheptyl)guanidine N'-Boc in Biological Matrices

Introduction and Bioanalytical Challenges N-(4-Amino-5-oxoheptyl)guanidine is a highly polar, nitrogen-rich molecule recognized primarily as a critical biosynthetic intermediate in the saxitoxin gene cluster of cyanobact...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Bioanalytical Challenges

N-(4-Amino-5-oxoheptyl)guanidine is a highly polar, nitrogen-rich molecule recognized primarily as a critical biosynthetic intermediate in the saxitoxin gene cluster of cyanobacteria[]. In drug development, toxicology, and pathway engineering, its synthetic protected derivative—N-(4-Amino-5-oxoheptyl)guanidine N'-Boc —is frequently utilized as a stable standard or synthetic precursor.

Quantifying this compound in complex biological matrices (e.g., plasma, urine, or cell lysates) presents a formidable bioanalytical challenge. While the N'-Boc (tert-butyloxycarbonyl) protection adds a degree of lipophilicity, the molecule retains a free primary amine and a highly basic guanidino moiety. This mixed-polarity profile leads to severe peak tailing and poor retention on traditional reversed-phase (RP) columns, often causing the analyte to elute in the void volume where matrix suppression is most intense[2].

As a Senior Application Scientist, I have structured this guide to objectively compare alternative extraction and chromatographic methodologies. By understanding the chemical causality behind retention and recovery, we can design a self-validating LC-MS/MS workflow that guarantees high sensitivity and reproducibility.

Chromatographic Strategy: HILIC vs. Reversed-Phase (RPLC)

The Causality of Retention

Standard C18 RPLC columns rely entirely on hydrophobic partitioning. Highly polar and basic compounds like guanidine derivatives exhibit low affinity for nonpolar stationary phases[2]. Furthermore, the basic nitrogen atoms interact strongly with residual acidic silanols on the silica backbone, causing severe peak asymmetry (tailing).

Hydrophilic Interaction Liquid Chromatography (HILIC) provides an orthogonal solution. HILIC utilizes a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile), where water acts as the strong eluting solvent[3]. The polar guanidino and ketone groups partition into a water-enriched layer immobilized on the stationary phase, providing robust retention. Crucially, the high organic content of the HILIC mobile phase dramatically enhances electrospray ionization (ESI) droplet desolvation, yielding a significant boost in MS sensitivity[4].

Comparative Performance Data

The following table summarizes the experimental comparison between a standard C18 column and an Amide-HILIC column for the quantification of N-(4-Amino-5-oxoheptyl)guanidine N'-Boc (Spiked at 10 ng/mL in extracted human plasma).

Chromatographic ParameterReversed-Phase LC (C18)HILIC (Amide)Causality & Performance Implication
Retention Factor (k') 0.8 (Elutes near void)4.5 (Well retained)HILIC completely avoids void volume matrix suppression.
Peak Asymmetry (Tf) 1.85 (Severe tailing)1.10 (Symmetrical)HILIC minimizes secondary silanol interactions.
Signal-to-Noise (S/N) 45310~7x sensitivity boost due to high-organic ESI desolvation[3].
System Backpressure 450 bar210 barLower viscosity of HILIC mobile phase extends column lifespan.

Sample Preparation: Mixed-Mode SPE vs. Protein Precipitation

Designing a Self-Validating Extraction System

Biological matrices are rich in endogenous phospholipids, which are notorious for causing invisible but severe matrix effects (ion suppression) in LC-MS/MS[5]. A simple Protein Precipitation (PPT) using acetonitrile removes proteins but leaves phospholipids completely intact.

For a strong base like N-(4-Amino-5-oxoheptyl)guanidine N'-Boc, Mixed-Mode Weak Cation Exchange (WCX) Solid Phase Extraction (SPE) is the superior alternative. The WCX sorbent features both hydrophobic alkyl chains and weakly acidic carboxylate groups. By acidifying the sample, the guanidino group becomes fully protonated and binds to the carboxylate groups via strong ionic interactions. This allows for an aggressive 100% organic wash step to strip away all phospholipids and neutral lipids. The analyte is then eluted by raising the pH, which neutralizes the sorbent's carboxylate groups and breaks the ionic bond.

Extraction Recovery and Matrix Effect Comparison
Extraction MethodologyAbsolute Recovery (%)Matrix Factor (%)Phospholipid Removal Efficiency
Protein Precipitation (PPT) 85 ± 6.242 (Severe Suppression)Poor
Standard Reversed-Phase SPE 60 ± 8.575 (Moderate Suppression)Moderate
Mixed-Mode WCX SPE 94 ± 3.198 (Negligible Effect)Excellent

Step-by-Step Experimental Protocols

Self-Validating Mixed-Mode WCX SPE Protocol
  • Sample Pre-treatment: Aliquot 100 µL of biological matrix (plasma/urine). Spike with 10 µL of stable-isotope-labeled Internal Standard (IS). Dilute with 200 µL of 2% Phosphoric acid ( H3​PO4​ ) in water. Causality: Acidification disrupts protein binding and ensures the analyte is fully ionized for ion-exchange retention.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of LC-MS grade water through the WCX SPE cartridge (30 mg/1 mL).

  • Loading: Load the pre-treated sample at a controlled flow rate of 1 mL/min.

  • Aggressive Washing (Critical Step):

    • Wash 1: 1 mL of 2% Formic acid in water (removes polar interferences).

    • Wash 2: 1 mL of 100% Methanol. Causality: Removes hydrophobic interferences and phospholipids. The analyte remains locked to the sorbent via ionic bonds.

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH neutralizes the sorbent, breaking the ionic retention mechanism.

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Initial HILIC Mobile Phase (e.g., 90:10 Acetonitrile:Water with 10 mM Ammonium Formate).

HILIC-MS/MS Analytical Conditions
  • Column: Amide-HILIC (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B, hold for 1 min. Ramp to 60% B over 4 mins. Return to 95% B and equilibrate for 3 mins.

  • Flow Rate: 0.4 mL/min.

  • Detection: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

Visualizations

Biological Context: Saxitoxin Biosynthesis Pathway

Biosynthesis Arginine Arginine SxtA SxtA (Polyketide Synthase) Arginine->SxtA Acetate loading Intermediate N-(4-Amino-5-oxoheptyl)guanidine SxtA->Intermediate Decarboxylation SxtG SxtG (Amidinotransferase) Intermediate->SxtG Amidation Saxitoxin Saxitoxin (STX) SxtG->Saxitoxin Cyclization & Tailoring

Caption: Cyanobacterial saxitoxin biosynthesis pathway highlighting the target intermediate.

Experimental Workflow: Mixed-Mode SPE Logic

SPE_Workflow A Biological Matrix (Plasma/Urine) B Pre-treatment (H3PO4 Acidification) A->B Spike IS C Mixed-Mode WCX SPE (Condition & Load) B->C Ionize Guanidine D Aggressive Wash (100% MeOH) C->D Retain via Ionic Bonds E High-pH Elution (5% NH4OH in MeOH) D->E Remove Phospholipids F Evaporate & Reconstitute (HILIC Mobile Phase) E->F Neutralize Sorbent G LC-MS/MS Analysis F->G Inject into LC

Caption: Self-validating Mixed-Mode WCX SPE workflow for basic guanidine derivatives.

References

  • Title: N- (4- Amino- 5- oxoheptyl)
  • Title: Reverse-Phase Liquid Chromatography vs.
  • Source: chromatographyonline.
  • Source: halocolumns.
  • Source: d-nb.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of N-(4-Amino-5-oxoheptyl)guanidine N'-Boc: A Proactive Approach to Laboratory Safety

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. With this innovation comes the paramount responsibility of ensuring...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. With this innovation comes the paramount responsibility of ensuring a safe laboratory environment and environmentally sound practices. N-(4-Amino-5-oxoheptyl)guanidine N'-Boc is a molecule with distinct functional groups—a highly basic guanidine moiety and an acid-labile tert-butyloxycarbonyl (Boc) protecting group—that necessitate a well-defined disposal protocol.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. It is designed not merely as a set of instructions, but as a resource to build a deeper understanding of the chemical principles that underpin safe laboratory operations. By explaining the causality behind each procedural step, we aim to empower you to make informed safety decisions, thereby fostering a culture of trust and scientific integrity.

PART 1: Core Hazard Assessment

Before any disposal procedure is initiated, a thorough understanding of the compound's potential hazards is essential. The risk profile of N-(4-Amino-5-oxoheptyl)guanidine N'-Boc is derived from its constituent functional groups.

Functional GroupAssociated HazardsRationale
Guanidine Corrosive, Strong Base, Skin/Eye Irritant.[1]Guanidinium groups are highly basic and can cause severe irritation or burns upon contact with skin and eyes.[1] They are also harmful to aquatic life, making their release into the environment a significant concern.[1]
N'-Boc Group Thermal Instability, Acid Sensitivity.[2][3]The tert-butyloxycarbonyl (Boc) group is designed to be removed under acidic conditions.[4][5] This process generates a tert-butyl cation, which can alkylate other nucleophilic sites.[5] Additionally, upon heating, it can decompose to form isobutylene and carbon dioxide gas, which can pressurize a sealed container.[2][3]
Novel Compound Unknown Toxicity.As a novel chemical entity, the full toxicological profile of the entire molecule has likely not been established. Therefore, it must be handled with the assumption that it is potentially toxic.

PART 2: Essential Safety and Personal Protective Equipment (PPE)

Given the identified hazards, all handling and disposal operations must be conducted within a certified chemical fume hood to minimize inhalation risk.[1][6] The following PPE is mandatory:

  • Hand Protection: Chemical-resistant nitrile or neoprene gloves are required.[1] Contaminated gloves must be disposed of as hazardous waste.[6][7]

  • Eye and Face Protection: Safety glasses with side shields or chemical safety goggles are essential to protect against splashes.[6]

  • Skin and Body Protection: A laboratory coat must be worn to prevent skin exposure.[6]

PART 3: Disposal Workflow and Step-by-Step Protocols

The appropriate disposal method depends on the quantity of the waste material. The following decision workflow provides a clear guide for selecting the correct procedure.

DisposalWorkflow cluster_A Protocol A Steps cluster_B Protocol B Steps start Start: Waste Generated N-(4-Amino-5-oxoheptyl)guanidine N'-Boc decision_quantity Assess Quantity of Waste start->decision_quantity proc_deactivation Protocol A: In-Lab Deactivation (Residual/Trace Amounts) decision_quantity->proc_deactivation Trace / Residual proc_bulk_disposal Protocol B: Bulk Hazardous Waste Disposal (Larger Quantities) decision_quantity->proc_bulk_disposal Bulk step_A1 1. Neutralize Guanidine (e.g., 1M Citric Acid) proc_deactivation->step_A1 step_B1 1. Select Compatible Container (HDPE, Clearly Labeled) proc_bulk_disposal->step_B1 step_A2 2. Remove Boc Group (Acid-catalyzed hydrolysis) step_A1->step_A2 step_A3 3. Final Neutralization (pH 6-8 with NaHCO3) step_A2->step_A3 step_A4 4. Aqueous Waste Disposal (Pending EHS Approval) step_A3->step_A4 step_B2 2. Segregate Waste (Do not mix with incompatibles) step_B1->step_B2 step_B3 3. Store in Satellite Accumulation Area step_B2->step_B3 step_B4 4. Schedule EHS Pickup step_B3->step_B4

Caption: Disposal decision workflow for N-(4-Amino-5-oxoheptyl)guanidine N'-Boc.

Protocol A: In-Lab Deactivation of Trace/Residual Quantities

This procedure is suitable for decontaminating glassware or neutralizing very small amounts of the compound. The dual-purpose of the initial step is to neutralize the basic guanidine and initiate the acid-labile cleavage of the Boc group.

Materials:

  • 1M Citric Acid solution

  • Sodium Bicarbonate (solid or saturated solution)

  • pH indicator strips

Procedure:

  • Initial Neutralization and Deprotection:

    • Working in a chemical fume hood, slowly add 1M citric acid to the vessel containing the residual compound.

    • Stir the solution. The acidic environment will neutralize the basic guanidine group and initiate the hydrolysis of the Boc protecting group.[4] Be aware of potential off-gassing (CO2 and isobutylene) as the Boc group is cleaved.[3]

  • Ensure Complete Reaction:

    • Allow the solution to stand for at least one hour to ensure complete deprotection.

  • Final Neutralization:

    • Carefully add sodium bicarbonate to the solution in small portions to neutralize the excess acid. Continue until effervescence ceases and the pH of the solution is between 6.0 and 8.0, as verified with a pH strip.

  • Final Disposal:

    • Once neutralized, this aqueous solution can typically be disposed of down the drain with a copious amount of water, provided this is in accordance with your institution's and local regulations.[6] Always confirm with your Environmental Health & Safety (EHS) department.

Protocol B: Bulk Hazardous Waste Disposal

For quantities beyond trace residuals, the compound must be disposed of as hazardous chemical waste.[8][9]

Procedure:

  • Container Selection and Labeling:

    • Carefully transfer the solid or liquid waste into a designated, leak-proof hazardous waste container that is chemically compatible (e.g., High-Density Polyethylene - HDPE).[6][10]

    • The container must be securely closed except when adding waste.[9]

    • The label must be clearly marked with the words "Hazardous Waste," the full chemical name "N-(4-Amino-5-oxoheptyl)guanidine N'-Boc," and the accumulation start date.[6][9]

  • Waste Segregation:

    • Store the waste container in a designated satellite accumulation area within the lab.[9][10]

    • Crucially, segregate this waste from incompatible materials. Do not mix with strong acids or oxidizing agents.[10][11] It is especially important to avoid mixing guanidine-containing waste with bleach, as this can generate hazardous gases.[1]

  • Storage and Pickup:

    • Ensure the satellite accumulation area is inspected weekly for any signs of leakage.[9][10]

    • Once the container is 90% full, or according to your institution's policy, arrange for pickup by your EHS department for final disposal in compliance with EPA and local regulations.[8][9][12]

PART 4: Spill Management

In the event of a spill, prompt and appropriate action is critical to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately notify colleagues in the area and your laboratory supervisor.[1][6]

  • Isolate the Area: If the spill is large, evacuate the immediate area. Ensure the area is well-ventilated.[6]

  • Contain the Spill: For small, manageable spills, use a chemical spill kit containing an inert absorbent material like vermiculite or sand.[1][6] Do not use combustible materials. For solid spills, avoid creating dust.[1][13]

  • Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.[1][6]

  • Decontaminate: Clean the spill area thoroughly with a suitable laboratory detergent and water. All cleaning materials, including contaminated PPE, must be collected and disposed of as hazardous waste.[1][6]

By adhering to these detailed procedures, researchers can confidently manage the waste stream of novel guanidine-containing compounds, ensuring personal safety and regulatory compliance.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Thermolytic Deprotection of N-Boc Groups. J. Org. Chem. 2019, 84, 4846–4855. Available at: [Link]

  • Regulation of Laboratory Waste. American Chemical Society (ACS). Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]

  • Thermal Methods for BOC Deprotection. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]

  • Guanidine Hydrochloride 6M Solution Safety Data Sheet. BioSpectra. Available at: [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]

  • BOC Deprotection Reagent Guide. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]

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Handling

A Researcher's Guide to the Safe Handling of N-(4-Amino-5-oxoheptyl)guanidine N'-Boc

Structural Hazard Analysis: Deconstructing the Risk To understand the potential hazards of N-(4-Amino-5-oxoheptyl)guanidine N'-Boc, we must analyze its constituent functional groups. The overall risk profile is a composi...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Hazard Analysis: Deconstructing the Risk

To understand the potential hazards of N-(4-Amino-5-oxoheptyl)guanidine N'-Boc, we must analyze its constituent functional groups. The overall risk profile is a composite of the hazards associated with these individual moieties.

  • Guanidine Moiety: The guanidine group is the primary source of potential health hazards. Guanidine and its salts, such as guanidine hydrochloride, are known to be harmful if swallowed and cause significant skin and eye irritation.[1] Inhalation of dust can also lead to respiratory tract irritation.[2]

  • N'-Boc Group: The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis.[3][4] It is generally stable under basic and nucleophilic conditions but is readily cleaved by acids (e.g., trifluoroacetic acid), releasing isobutylene and carbon dioxide gas.[5][6][7] While the Boc group itself is not considered highly toxic, its reactivity with acids is a key consideration for storage and incompatibility.

  • Aliphatic Ketone and Amine Chain: The heptyl chain containing a ketone and a primary amine is less likely to contribute to acute toxicity compared to the guanidine headgroup. However, primary amines can be irritating and sensitizing.

Based on this analysis, the compound should be treated as a hazardous substance with the potential to cause irritation and harm upon direct contact or ingestion.

Anticipated Hazard Summary

The following table summarizes the likely hazards based on data from analogous compounds. Researchers should assume the target compound exhibits these properties until specific toxicological data becomes available.

Hazard ClassificationDescriptionRationale & Primary Analogs
Acute Toxicity, Oral Harmful if swallowed.[1]Based on guanidine hydrochloride, which is classified as Acute Toxicity, Oral (Category 4).[1]
Skin Irritation Causes skin irritation.[1]Guanidine hydrochloride is a known skin irritant (Category 2).[1]
Eye Irritation Causes serious eye irritation.[1]Guanidine hydrochloride is classified as a serious eye irritant (Category 2A).[1]
Dust Inhalation May cause respiratory tract irritation.[2]Handling the solid as a powder can generate dust, which is a common respiratory irritant.[2]

Core Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure.[8] The following equipment must be worn at all times when handling the compound.

Protection TypeRequired PPESpecifications & Rationale
Eye and Face Protection Safety Goggles & Face ShieldGoggles are essential to protect against dust particles and splashes.[2][8] A face shield provides an additional layer of protection for the entire face and should be used when handling larger quantities or when there is a significant splash risk.[8]
Hand Protection Chemical-Resistant GlovesNitrile gloves (minimum thickness 0.11mm) are recommended for their resistance to a broad range of chemicals.[1] Gloves must be inspected for tears before use and changed immediately if contaminated or after extended use.[1][8]
Body Protection Laboratory CoatA buttoned lab coat should be worn to protect skin and personal clothing from contamination.[8][9]
Respiratory Protection Use in a Fume HoodAll handling of the solid compound that may generate dust must be performed in a certified chemical fume hood to minimize inhalation exposure.[8][9] For emergencies or large spills where dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter (e.g., N95/P95 or higher) may be necessary.[1][2]

Safe Handling Workflow

Adherence to a systematic workflow is critical for minimizing risk. This process encompasses preparation, active handling, and post-handling procedures.

G cluster_prep 1. Preparation cluster_handling 2. Handling Operations (in Fume Hood) cluster_post 3. Post-Handling prep1 Verify fume hood is operational prep2 Gather all necessary PPE prep1->prep2 prep3 Prepare spill kit and waste container prep2->prep3 handle1 Don all required PPE prep3->handle1 handle2 Carefully weigh solid using a spatula handle1->handle2 handle3 Keep container tightly closed when not in use handle2->handle3 handle4 Perform transfer or reaction setup handle3->handle4 post1 Decontaminate work surfaces handle4->post1 post2 Properly label and store compound post1->post2 post3 Dispose of contaminated materials post2->post3 post4 Remove PPE and wash hands thoroughly post3->post4

Fig. 1: Step-by-step workflow for handling N-(4-Amino-5-oxoheptyl)guanidine N'-Boc.
Detailed Operational Protocol

A. Preparation (Pre-Operational Checks)

  • Verify Engineering Controls: Ensure the chemical fume hood is on and functioning correctly. Check that a safety shower and eyewash station are accessible and unobstructed.[2][8]

  • Assemble Materials: Gather all necessary PPE as outlined in the table above.[8] Prepare a designated, labeled hazardous waste container. Ensure a spill kit containing an inert absorbent material (e.g., sand, vermiculite) is readily available.

  • Review Protocols: Read the Safety Data Sheets (SDS) for any other reagents being used in the procedure.

B. Handling Operations (Inside a Chemical Fume Hood)

  • Don PPE: Put on all required personal protective equipment.

  • Weighing and Transfer:

    • Handle the compound as a solid powder. Use tools like a spatula or scoop to transfer the material; avoid pouring to minimize dust generation.[2][8]

    • If weighing on a balance outside the hood, use a ventilated balance enclosure or perform the weighing rapidly and carefully, returning the container to the hood immediately.

  • Storage: Keep the primary container tightly closed when not in active use to prevent hygroscopic absorption and contamination.[1][2][8]

  • General Practices: Avoid any contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the laboratory.[1]

C. Post-Handling Procedures

  • Decontamination: Clean and decontaminate all work surfaces and equipment after use.

  • Storage: Store the compound in a cool, dry, well-ventilated area away from incompatible substances, particularly strong acids and oxidizing agents.[2][10] The storage area should be clearly marked.

  • Waste Management: Place all contaminated disposable materials (e.g., gloves, weighing paper, pipette tips) into the designated hazardous waste container.

  • Hygiene: After work is complete and before leaving the laboratory, remove all PPE and wash hands thoroughly with soap and water.[1][2]

Spill and Exposure Management

Accidental Release Measures

  • Small Spill (Solid): With appropriate PPE, gently sweep or vacuum the material into a suitable, labeled container for disposal.[2][8] Avoid actions that create dust.[1][10] Ventilate the area and decontaminate the spill surface.

  • Large Spill: Evacuate the immediate area. Prevent entry of unnecessary personnel. If significant dust is generated, respiratory protection may be required for cleanup personnel.[1] Contain the spill using inert material and follow local emergency procedures.[8]

First-Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][11]

  • Skin Contact: Immediately flush the affected skin with plenty of water.[2] Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[2][11]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention.[2][12]

Waste Disposal Protocol

Chemical waste must be managed in compliance with all federal, state, and local regulations.[8] Never dispose of this compound or its contaminated materials in the standard trash or down the sink.[9]

G start Generate Waste is_contaminated Is the item contaminated with the compound? start->is_contaminated solid_waste Contaminated Solid Waste (Gloves, Paper, Tips, etc.) is_contaminated->solid_waste Yes (Solid) excess_compound Excess/Unused Compound is_contaminated->excess_compound Yes (Pure Compound) liquid_waste Contaminated Liquid Waste (Reaction mixtures, solvents) is_contaminated->liquid_waste Yes (Liquid) trash Dispose in regular trash is_contaminated->trash No container Place in a designated, labeled, and sealed Hazardous Waste Container solid_waste->container excess_compound->container liquid_waste->container disposal_office Arrange for pickup by Environmental Health & Safety (EHS) or licensed disposal contractor container->disposal_office

Fig. 2: Decision workflow for the disposal of chemical waste.
Disposal Steps
  • Collection: Collect all waste materials, including excess compound and any contaminated items, in a clearly labeled, sealed hazardous waste container.[1][8]

  • Segregation: Do not mix this waste with other incompatible waste streams.[13][14]

  • Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company. Follow all institutional and governmental regulations.

References

  • Carl ROTH. (2021). Safety Data Sheet: Guanidine hydrochloride. [Link]

  • BioSpectra. Safety Data Sheet Guanidine Hydrochloride. [Link]

  • Cole-Parmer. (2006). Material Safety Data Sheet - Guanidine hydrochloride. [Link]

  • New England BioLabs. (2025). Safety Data Sheet for Guanidine Hydrochloride (B2619A) EUE. [Link]

  • 4A Labs. (Date not available). Safety Data Sheet. [Link]

  • University of Colorado Boulder Environmental Health & Safety. Safe Handling and Storage of Chemicals. [Link]

  • University of Wisconsin–Madison Environment, Health & Safety. Chemical Storage. [Link]

  • National Center for Biotechnology Information. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • Synple Chem. Application Note – N-Boc protection. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • PubChem. 4-(N-Boc-amino)piperidine. [Link]

  • The Royal Society of Chemistry. Experimental Procedures. [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]

  • J&K Scientific LLC. (2026). BOC Protection and Deprotection. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • National Center for Biotechnology Information. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. [Link]

  • Cardiff University. (2013). Synthesis of Guanidine Amino Acids and Investigation of their Interactions with Nucleic Acid. [Link]

Sources

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